4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
4-(3-methyl-1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-11-7-13(12-8)10-4-2-9(6-14)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBQIZGJBHRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde, with the CAS number 1338256-02-2 and a molecular formula of C10H9N3O, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antiviral, anticancer, and antimicrobial properties.
The compound features a triazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.20 g/mol |
| CAS Number | 1338256-02-2 |
Antiviral Activity
Recent studies have indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds containing triazole rings have shown efficacy against various strains of influenza viruses. In a study assessing the virucidal activity of triazole derivatives, it was found that certain modifications in the triazole structure could enhance antiviral potency significantly. Specifically, the presence of methyl or methoxyl groups at strategic positions on the phenyl ring improved the compounds' ability to reduce viral infectivity by over 90% at specific doses .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been well-documented. Research has demonstrated that derivatives of 1,2,4-triazoles can inhibit cancer cell proliferation through various mechanisms. For example, a study focused on spirooxindole-triazole derivatives highlighted their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . These compounds were synthesized and evaluated for their ability to induce apoptosis in cancer cells, showcasing promising results that warrant further investigation.
Antimicrobial Activity
In addition to antiviral and anticancer properties, this compound has shown potential antimicrobial activity. The triazole moiety is known for its interaction with various biological targets, which can lead to bactericidal effects against pathogenic bacteria. Studies have reported that certain triazole derivatives possess significant antibacterial properties, making them candidates for further development as therapeutic agents against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the substituents on the triazole ring and phenyl group can lead to enhanced efficacy and selectivity against specific biological targets. For example:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C-4 | Methyl Group | Increased antiviral potency |
| C-5 | Methoxyl Group | Enhanced anticancer effects |
Case Studies
Several studies have explored the biological activity of similar triazole derivatives:
- Antiviral Efficacy : A study demonstrated that specific triazole derivatives significantly inhibited H1N1 and H3N2 virus strains by targeting viral neuraminidase .
- Cytotoxicity Profiles : In vitro analyses revealed that certain triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating substantial cytotoxic potential .
- Antimicrobial Testing : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness based on structural modifications .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by inducing apoptosis. The mechanism of action involves the interaction with specific cellular targets that regulate cell growth and survival.
Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity against various microbial strains. A study reported the minimum inhibitory concentrations (MICs) against selected pathogens:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
Additionally, this compound has been investigated for its enzyme inhibition properties. It may act as an inhibitor for various enzymes involved in disease processes, making it a candidate for further pharmacological studies .
Material Science Applications
Coordination Polymers and Metal-Organic Frameworks
In material science, this compound can be utilized in the design of coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions enhances its applicability in creating novel materials with specific properties for catalysis and gas storage .
Organic Synthesis Applications
Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various organic reactions such as nucleophilic substitutions and condensation reactions . This versatility makes it valuable in synthetic organic chemistry.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced activity against MCF-7 cells compared to other triazole derivatives. This research highlights the importance of structural modifications in enhancing biological activity and suggests pathways for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, researchers synthesized several derivatives of this compound. The results indicated that certain modifications led to increased potency against resistant strains of bacteria and fungi. This work emphasizes the potential for developing new antimicrobial agents based on this compound's structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related 1,2,4-triazole derivatives to highlight differences in physicochemical properties, reactivity, and biological activity.
Table 1: Comparison of Key Structural Analogs
Key Observations:
Substituent Position and Melting Points: The unsubstituted para isomer (4-(1H-1,2,4-triazol-1-yl)benzaldehyde) has a higher melting point (148.5–149.5°C) than the meta-substituted analog (115°C), likely due to enhanced molecular symmetry and packing efficiency in the para derivative .
Electronic Effects :
- The electron-withdrawing aldehyde group in the target compound enhances its reactivity in condensation reactions (e.g., with phenylhydrazines to form hydrazones) compared to carboxylic acid derivatives like 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid .
- The 3-methyl group introduces steric hindrance and electron-donating effects, which may modulate reactivity in nucleophilic additions or cyclocondensations.
Biological Activity: Analogous compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzaldehyde derivatives, exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Rv .
Reactivity in Condensation Reactions:
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Reacts with phenylhydrazines in ethanol/acetic acid to form hydrazones, confirmed by IR bands at 1610 cm⁻¹ (C=N) and 3200 cm⁻¹ (N–H) .
- This compound : The methyl group may slow reaction kinetics due to steric effects but could stabilize intermediates through hyperconjugation.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves two key stages:
- Formation of the 3-methyl-1,2,4-triazole ring , often via cyclization reactions involving nitrogen-rich precursors.
- Attachment of the triazole ring to the benzaldehyde core , typically through nucleophilic substitution or coupling reactions.
Formation of the 3-Methyl-1,2,4-Triazole Ring
The 1,2,4-triazole ring is commonly synthesized by cyclization of hydrazine derivatives with carbonyl-containing reagents. A notable industrially relevant method involves reacting hydrazine hydrate with formamide under controlled thermal conditions to produce 1H-1,2,4-triazole with high yield and purity (93-94% yield, 90-98% purity). This process is performed in a staged temperature cascade (100–230°C) with continuous removal of by-products such as water, ammonia, and formic acid to drive the reaction forward efficiently. Using a molar excess of formamide (4:1 to 6:1 ratio) minimizes side products and simplifies purification.
For the methyl-substituted triazole, methylation can be introduced either by using methylated precursors or by esterification steps. For example, 1H-1,2,4-triazole-3-carboxylic acid can be methylated via esterification with methanol under catalysis to yield 1H-1,2,4-triazole-3-carboxylic acid methyl ester, a key intermediate in methyl-triazole synthesis.
Attachment of the Triazole Ring to the Benzaldehyde Moiety
The linkage of the triazole ring to the benzaldehyde core is often achieved via nucleophilic aromatic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” The CuAAC method is widely used due to its mild conditions, high regioselectivity, and good yields. In this approach, an azide-functionalized benzaldehyde derivative reacts with an alkyne-functionalized triazole precursor in the presence of copper(I) catalysts and a base such as sodium ascorbate to form the triazole ring directly attached to the aromatic aldehyde.
Alternatively, substitution reactions can be performed by reacting 3-methylbenzaldehyde with a triazole derivative under catalytic conditions, optimizing parameters such as solvent, temperature, and catalyst type to maximize yield and purity.
Continuous Flow and Sustainable Synthesis Approaches
Recent advances have introduced continuous flow synthesis methods for triazole derivatives, including 3-methyl-1,2,4-triazole-containing compounds. These methods allow for safer handling of energetic intermediates, improved atom economy, and higher selectivity compared to traditional batch processes. Continuous flow reactors facilitate one-pot synthesis, avoiding isolation and chromatographic purification steps, thereby increasing overall efficiency and sustainability.
Detailed Reaction Conditions and Data
Industrial-Scale Synthesis of 1H-1,2,4-Triazole Core
| Parameter | Conditions | Notes |
|---|---|---|
| Reactants | Hydrazine hydrate + Formamide | Molar ratio formamide:hydrazine 4:1–6:1 |
| Temperature (3-stage) | 100–120°C (stage 1) | Initial reaction stage |
| 180–200°C (stage 2) | Intermediate stage with distillation | |
| 210–230°C (stage 3) | Final conversion stage | |
| By-product removal | Continuous distillation | Removes water, ammonia, formic acid |
| Yield | 93-94% | High yield industrially viable |
| Purity | 90-98% | Suitable for further synthesis |
Esterification for Methylation
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Starting material | 1H-1,2,4-triazole-3-carboxylic acid | Intermediate for methylation |
| Catalyst | Esterification catalyst (acidic) | Facilitates ester formation |
| Methylating agent | Methanol | Produces 1H-1,2,4-triazole-3-carboxylic acid methyl ester |
| Reaction type | Esterification | High selectivity, mild conditions |
CuAAC “Click” Reaction for Triazole Attachment
| Parameter | Conditions | Notes |
|---|---|---|
| Reactants | Azide-functionalized benzaldehyde + Alkyne-triazole precursor | Forms triazole ring attached to benzaldehyde |
| Catalyst | Copper(I) salts (e.g., CuSO4 + sodium ascorbate) | Mild, highly selective |
| Solvent | Polar aprotic solvents (e.g., DMSO, ethanol) | Good solubility for reactants |
| Temperature | Room temperature to 60°C | Mild conditions preserve aldehyde |
| Yield | Generally high (>80%) | Efficient and scalable |
Source: Benchchem synthesis overview
Continuous Flow Synthesis
| Parameter | Conditions | Benefits |
|---|---|---|
| Reactor type | Continuous flow reactor | Safe handling of energetic intermediates |
| Reaction type | One-pot triazole ring formation | Avoids isolation and chromatography |
| Selectivity | High | Improved yield over batch methods |
| Environmental impact | Low waste, atom economical | Sustainable and scalable |
Source: RSC Green Chemistry article
Research Findings and Analysis
- The industrial synthesis of 1,2,4-triazole cores via hydrazine and formamide is well-established, providing a robust foundation for the preparation of methylated triazole derivatives.
- Esterification methods allow selective methylation of triazole carboxylic acids, facilitating the introduction of the 3-methyl substituent crucial for the target compound.
- The CuAAC “click” chemistry approach is the preferred method for attaching the triazole ring to the benzaldehyde core due to its mild conditions, regioselectivity, and high yields.
- Continuous flow synthesis represents a modern advancement, enhancing safety, efficiency, and environmental sustainability in the preparation of triazole derivatives, including 3-methyl substituted compounds.
- The aldehyde functionality in this compound allows further chemical transformations, making the compound a versatile intermediate for downstream applications.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) improves yield and reduces side products compared to conventional heating . Key parameters to optimize include:
- Catalyst choice : Base catalysts (e.g., K₂CO₃) enhance triazole ring formation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) favor reaction homogeneity .
- Stoichiometry : A 1:1.2 molar ratio of benzaldehyde precursor to triazole derivative minimizes unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ ~9.8 ppm). Triazole methyl groups appear at δ 2.3–2.5 ppm .
- X-ray crystallography : Determines precise molecular geometry, including dihedral angles between the triazole and benzaldehyde moieties (e.g., 15–25°) .
- FT-IR : Confirms C=O stretching (1700–1720 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the electronic properties of this compound?
- Methodological Answer : Solvatochromic studies (e.g., UV-Vis in solvents like ethanol, DMSO) reveal bathochromic shifts in λmax with increasing polarity due to enhanced charge-transfer interactions. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, showing electron-deficient aldehyde groups and electron-rich triazole regions .
Q. What computational methods are suitable for studying the reactivity and catalytic applications of this compound?
- Methodological Answer :
- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes like α-glucosidase) using AutoDock Vina. Triazole nitrogen atoms often form hydrogen bonds with active-site residues .
- MD simulations : Evaluate stability in aqueous or lipid bilayers (GROMACS, AMBER) to predict pharmacokinetic behavior .
- DFT-based mechanistic studies : Model reaction pathways (e.g., aldol condensation) to identify transition states and rate-limiting steps .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or impurities. Strategies include:
- Dose-response validation : Use a standardized protocol (e.g., IC₅₀ measurements at pH 7.4, 37°C) .
- HPLC purity checks : Ensure >95% compound purity to exclude confounding effects from byproducts .
- Comparative SAR studies : Systematically modify substituents (e.g., methyl to ethyl on triazole) to isolate activity trends .
Q. What strategies are effective for designing derivatives with enhanced biological or catalytic activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the aldehyde group with a carboxylic acid or amide to improve solubility and target binding .
- Heterocyclic fusion : Attach additional rings (e.g., benzotriazole) to increase π-π stacking interactions .
- Metal coordination : Explore complexes with Cu(II) or Zn(II) ions, which enhance antimicrobial or catalytic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
